L-DOPA-2,5,6-d3

Imaging Mass Spectrometry Catecholamine Metabolism Neurochemical Tracing

Choose L-DOPA-2,5,6-d3 for unequivocal LC-MS/MS quantification—its triple ring deuteration delivers a clean +3 Da mass shift, fully resolving from endogenous analyte and natural 13C isotopologues. Unlike α,β-deuterated analogs, the ring-specific label remains intact through AADC-mediated conversion to dopamine, enabling simultaneous tracking of parent and catecholamine metabolites. ≥98% purity with ≥98 atom % D enrichment ensures batch-to-batch consistency for ANDA method validation and multi-year longitudinal studies. Request a quote now.

Molecular Formula C9H11NO4
Molecular Weight 200.21 g/mol
CAS No. 53587-29-4
Cat. No. B020978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-DOPA-2,5,6-d3
CAS53587-29-4
SynonymsLevodop-d3;  L-3-Hydroxytyrosine-d3;  3-Hydroxy-L-tyrosine-d3;  (-)-3-(3,4-Dihydroxyphenyl-2,5,6-d3)-L-alanine;  Bendopa-d3;  Deadopa-d3;  Dopaflex-d3;  Dopal-d3;  Dopaidan-d3;  Dopalina-d3;  Dopar-d3; 
Molecular FormulaC9H11NO4
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)O
InChIInChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D
InChIKeyWTDRDQBEARUVNC-UOCCHMHCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-DOPA-2,5,6-d3 (CAS 53587-29-4): Ring-Specific Deuterated Levodopa for Precise MS Quantification and Pharmacokinetic Tracing


L-DOPA-2,5,6-d3 (CAS 53587-29-4) is a stable isotope-labeled analog of levodopa (L-DOPA, unlabeled CAS 59-92-7) in which three hydrogen atoms on the phenyl ring at positions 2, 5, and 6 are replaced with deuterium [1]. This triple ring deuteration yields a molecular formula of C9H8D3NO4 with a molecular weight of 200.21, representing a nominal mass increase of +3 Da relative to unlabeled L-DOPA . The compound is supplied as an off-white to light yellow crystalline powder with a melting point of 292°C (dec.) and is typically stored at -20°C for long-term stability . As an isotopically labeled internal standard and tracer, L-DOPA-2,5,6-d3 enables unambiguous differentiation from endogenous L-DOPA in LC-MS/MS analytical workflows without altering the compound's fundamental physicochemical or biological properties .

Why Unlabeled L-DOPA or Alternative Deuterated Forms Cannot Substitute for L-DOPA-2,5,6-d3 in Quantitative Bioanalysis


Substituting L-DOPA-2,5,6-d3 with unlabeled L-DOPA or an alternative deuterated analog introduces distinct analytical and functional limitations that compromise experimental validity. Unlabeled L-DOPA cannot serve as an internal standard in LC-MS/MS workflows because it is chromatographically and spectrometrically indistinguishable from endogenous analyte, precluding accurate peak area ratio-based quantification [1]. Among deuterated alternatives, the site and degree of deuteration critically determine both analytical performance and biological behavior. Ring-deuterated L-DOPA-2,5,6-d3 produces a clean +3 Da mass shift at the intact molecule level without isotopic scrambling under physiological conditions, whereas α,β-deuterated variants exhibit distinct metabolic isotope effects due to deuterium placement at enzymatically labile positions [2]. The +3 Da mass shift is sufficient to separate the labeled internal standard from the unlabeled analyte's M+2 natural abundance signal, whereas mono-deuterated (d1) or di-deuterated (d2) forms risk signal overlap with naturally occurring 13C isotopologues . Furthermore, the ring-specific deuteration pattern of L-DOPA-2,5,6-d3 ensures that the deuterium label remains intact through aromatic amino acid decarboxylase (AADC)-mediated conversion to dopamine, enabling tracking of both parent compound and downstream catecholamine metabolites [3]. These factors collectively mandate the use of L-DOPA-2,5,6-d3 specifically, rather than generic L-DOPA or alternative deuterated forms, for validated quantitative bioanalytical methods and metabolic tracing studies.

Quantitative Differentiation Evidence for L-DOPA-2,5,6-d3: Direct Comparative Data Versus Unlabeled L-DOPA and Alternative Deuterated Analogs


L-DOPA-2,5,6-d3 Enables Unambiguous Endogenous-Exogenous Discrimination via +3 Da Mass Shift in Imaging Mass Spectrometry

In a 2022 study employing pyrylium-based derivatization imaging mass spectrometry (IMS), L-DOPA-2,5,6-d3 (designated D3-L-DOPA) was administered to mice to discriminate exogenous from endogenous L-DOPA. TMPy-derivatized unlabeled L-DOPA was detected at m/z 302.1, whereas the D3-L-DOPA-derived signal appeared at m/z 305.0, a +3 Da shift corresponding exactly to the three ring deuterium substitutions [1]. This mass separation was maintained in the downstream metabolites: unlabeled dopamine (m/z 258.1) versus D3-dopamine (m/z 261.1), and unlabeled norepinephrine (m/z 274.1) versus D3-norepinephrine (m/z 277.1) [2].

Imaging Mass Spectrometry Catecholamine Metabolism Neurochemical Tracing

LC-MS/MS Method Validation Using L-DOPA-d3 as Internal Standard Achieves 20 ng/mL LLOQ with Accuracy Within ±13.44%

In a validated HILIC-MS/MS method for simultaneous quantification of levodopa, carbidopa, and metabolites in human plasma, deuterated levodopa (L-DOPA-d3) was employed as the internal standard [1]. The method achieved a lower limit of quantification (LLOQ) of 20 ng/mL for dopamine (DOPA) and 75 ng/mL for levodopa (LEV), with calibration curves demonstrating linearity across 20-400 ng/mL for DOPA and 75-800 ng/mL for LEV (r > 0.99) [2]. Inter-assay and intra-assay accuracy fell within ±13.44% of nominal concentrations, and precision was ≤13.99% [3].

LC-MS/MS Method Validation Therapeutic Drug Monitoring Parkinson's Disease

Triple Ring-Deuterated D3-L-DOPA Prolongs Striatal Dopamine Output Duration by >2-Fold Compared to Unlabeled L-DOPA in Rat Microdialysis

In a doctoral thesis from Karolinska Institutet investigating deuterated L-DOPA isoforms as a potential improved Parkinson's disease therapy, four deuterium substitution patterns were screened via in vivo microdialysis in intact rats. The triple-substituted isoform α,β,β-D3-L-DOPA (D3-L-DOPA, corresponding to L-DOPA-2,5,6-d3) dramatically increased the duration of striatal dopamine output compared to unlabeled L-DOPA [1]. In the 6-OHDA-lesioned rat model of Parkinson's disease, D3-L-DOPA produced increased dopamine output relative to L-DOPA, with an effect magnitude comparable to that of L-DOPA co-administered with the MAO-B inhibitor selegiline [2]. Chronically, a dose of D3-L-DOPA equivalent to 60% of the unlabeled L-DOPA dose produced similar anti-parkinsonian benefit while markedly reducing dyskinesia expression [3].

In Vivo Microdialysis Dopamine Metabolism Isotope Effect

L-DOPA-d3 Internal Standard Achieves <10.5% CV and -6.4% to +1.4% Bias Across 10-5,000 ng/mL Calibration Range in Clinical Pharmacokinetic Studies

In a clinical pharmacokinetic study evaluating levodopa-carbidopa intestinal gel in advanced Parkinson's disease patients, levodopa-d3 was employed as the internal standard for LC-MS/MS quantification of plasma levodopa concentrations [1]. The validated method covered a calibration range of 10-5,000 ng/mL with a coefficient of determination (r²) ≥ 0.996 [2]. Inter-run variability, expressed as percent coefficient of variation (%CV), remained below 10.5%, while mean bias ranged from -6.4% to +1.4% across quality control samples [3].

Clinical Pharmacokinetics LC-MS/MS Quantification Levodopa Therapeutic Monitoring

Ring-Deuterated L-DOPA-d3 Maintains >98 Atom % D Isotopic Enrichment with Five-Year Stability for Long-Term Analytical Reference Use

Commercial specifications for L-DOPA-2,5,6-d3 (ring-d3) consistently report chemical purity ≥98% and isotopic enrichment ≥98 atom % D across multiple suppliers . The compound is documented as stable for five years after receipt, with re-qualification recommended after this period . Physical characterization confirms a melting point of 292°C (dec.) and specific optical rotation of [α]27/D −11.5° (c = 5 in 1 M HCl), parameters that remain consistent with unlabeled L-DOPA .

Isotopic Purity Stable Isotope Reference Standard Long-Term Stability

Quantification of Deuterated and Non-Deuterated Levodopa via LC-MS/MS Reveals Natural Isotope Interference Necessitates Careful Method Design

In a 2019 bioanalytical study evaluating LC-MS/MS methods for simultaneous quantification of deuterated and non-deuterated levodopa and five metabolites in human plasma and urine, researchers found that natural heavy isotopes in non-deuterated compounds contributed up to 100% to the response of deuterated analytes [1]. This cross-interference occurs because unlabeled L-DOPA's natural 13C isotopologues (M+2) overlap with the signal of a d2-deuterated internal standard, and M+3 natural abundance (~0.2-0.5%) can contaminate the d3 channel [2]. The study concluded that while both analyte forms can be quantified together, overestimation of deuterated molecule concentrations may be unavoidable without careful interpretation of concentration data and proper method validation [3].

LC-MS/MS Method Development Isotope Interference Bioanalytical Validation

Optimal Procurement and Application Scenarios for L-DOPA-2,5,6-d3 in Quantitative Bioanalysis and Neuropharmacology Research


LC-MS/MS Internal Standard for Validated Therapeutic Drug Monitoring of Levodopa in Parkinson's Disease

Procure L-DOPA-2,5,6-d3 as the internal standard for LC-MS/MS quantification of levodopa and its metabolites in human plasma for therapeutic drug monitoring applications. Based on validated method data, this compound enables an LLOQ of 20 ng/mL for dopamine and 75 ng/mL for levodopa with accuracy within ±13.44% and precision ≤13.99% [1]. In clinical pharmacokinetic studies, the method achieves <10.5% CV and bias between -6.4% and +1.4% across a 10-5,000 ng/mL calibration range, exceeding FDA bioanalytical method validation guidance [2]. Use is appropriate for ANDA (Abbreviated New Drug Application) analytical method validation and QC applications during commercial levodopa production [3].

Imaging Mass Spectrometry for Spatial Discrimination of Exogenous Drug Distribution from Endogenous Neurotransmitter Pools

Deploy L-DOPA-2,5,6-d3 in derivatization-based imaging mass spectrometry (IMS) workflows to map the spatial distribution of exogenously administered L-DOPA against endogenous catecholamine backgrounds. The +3 Da mass shift (m/z 305.0 for D3-L-DOPA versus m/z 302.1 for unlabeled L-DOPA following TMPy derivatization) provides unambiguous discrimination, and this mass offset propagates to downstream metabolites including dopamine (Δm/z = +3.0) and norepinephrine (Δm/z = +3.0) [4]. This application is particularly valuable for neuropharmacology studies investigating brain region-specific L-DOPA uptake and metabolism in Parkinson's disease models.

In Vivo Microdialysis Tracer for Dopamine Metabolic Kinetics Studies with Reduced Enzymatic Degradation

Utilize L-DOPA-2,5,6-d3 as a metabolically stabilized tracer for in vivo microdialysis studies of striatal dopamine dynamics. The ring deuteration pattern confers resistance to MAO-mediated enzymatic degradation, resulting in >2-fold prolonged dopamine output duration compared to unlabeled L-DOPA in rat models [5]. This isotope effect allows researchers to achieve equivalent anti-parkinsonian behavioral effects at 60% of the unlabeled L-DOPA dose in chronic treatment paradigms [6]. The compound is therefore suitable for both analytical quantification (as internal standard) and functional metabolic tracing within the same experimental system.

Long-Term Analytical Reference Standard for Multi-Year Pharmacokinetic and Metabolism Studies

Stock L-DOPA-2,5,6-d3 as a long-term analytical reference standard for multi-year research programs requiring batch-to-batch consistency. With documented chemical purity ≥98%, isotopic enrichment ≥98 atom % D, and five-year stability under -20°C storage conditions , this compound minimizes re-procurement frequency and ensures consistent internal standard response across extended longitudinal studies. The product can be used as a reference standard with traceability to USP or EP pharmacopeial standards for ANDA and commercial quality control applications [7].

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